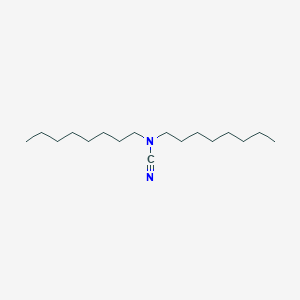
Dioctylcyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctylcyanamide is an organic compound that belongs to the class of cyanamides. It is characterized by the presence of two octyl groups attached to a central cyanamide moiety. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dioctylcyanamide typically involves the reaction of octylamine with cyanogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2 C_8H_{17}NH_2 + ClCN} \rightarrow \text{(C_8H_{17})_2NCN + 2 HCl} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction parameters and improves the yield of the product. The reactants are fed into the reactor at a controlled rate, and the reaction mixture is continuously stirred to ensure uniformity.
Analyse Chemischer Reaktionen
Types of Reactions
Dioctylcyanamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction of this compound can yield primary amines.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted cyanamides.
Wissenschaftliche Forschungsanwendungen
Dioctylcyanamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dioctylcyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanamide: A simpler analog with a single cyanamide group.
Dicyanamide: Contains two cyanamide groups attached to a central nitrogen atom.
Octylcyanamide: Contains a single octyl group attached to the cyanamide moiety.
Uniqueness
Dioctylcyanamide is unique due to the presence of two octyl groups, which impart distinct chemical and physical properties. This makes it more hydrophobic compared to its simpler analogs, and it can interact differently with biological membranes and proteins.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool for the synthesis of complex molecules and the study of biochemical processes. Further research into its properties and applications is likely to uncover new and exciting uses for this compound.
Eigenschaften
CAS-Nummer |
85866-42-8 |
|---|---|
Molekularformel |
C17H34N2 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
dioctylcyanamide |
InChI |
InChI=1S/C17H34N2/c1-3-5-7-9-11-13-15-19(17-18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
MRBAYGCQRZGHFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(CCCCCCCC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



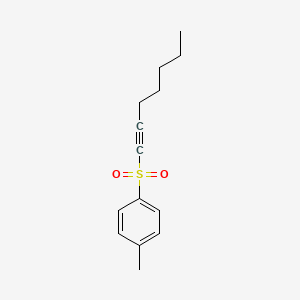
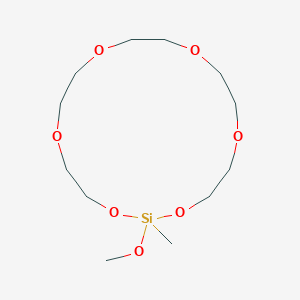

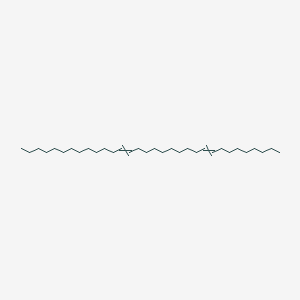
![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)



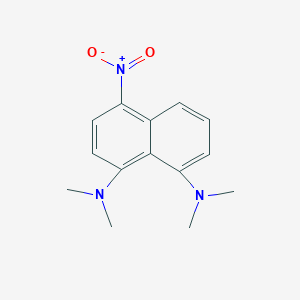
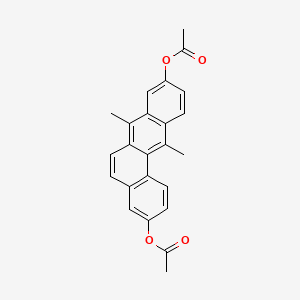
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate](/img/structure/B14424761.png)

